5-Methoxy-DL-tryptophan

Enzyme inhibition Tryptophan metabolism Biocatalysis

Researchers screening anti-inflammatory compounds often encounter rapid metabolic degradation of hydroxylated tryptophan analogs, compromising assay reproducibility. 5-Methoxy-DL-tryptophan (DL-5-MTP) resolves this with its metabolically stable 5-methoxy scaffold. • Broad-spectrum suppression of TNF-α, IL-1β, IL-6, and COX-2 in RAW 264.7 macrophages at 50 mM - a robust benchmark for HTS calibration. • Validated in vivo: 23.4 mg/kg increases survival in LPS-induced endotoxemia mouse models. • Supplied at ≥98% HPLC purity for interference-free, reproducible results across assay platforms.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 28052-84-8
Cat. No. B555189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-DL-tryptophan
CAS28052-84-8
Synonyms5-Methoxy-dl-tryptophan; 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoicacid; 28052-84-8; DL-Tryptophan,5-methoxy-; DL-5-Methoxytryptophan; KVNPSKDDJARYKK-UHFFFAOYSA-N; ST056222; 5-Methoxyu-L-tryptophan,11; D-Tryptophan,5-methoxy-; 5-Methoxytryptophan#; ACMC-20ac9s; AC1L3PIQ; bmse000943; AC1Q5S5T; 5-METHOXY-TRYPTOPHAN; M4001_SIGMA; SCHEMBL122600; CHEMBL1491313; KVNPSKDDJARYKK-UHFFFAOYSA-; MolPort-001-788-927; EINECS248-800-0; ANW-63044; AR-1G8737; AKOS005174050; MCULE-5728347170
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
InChIInChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)
InChIKeyKVNPSKDDJARYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-DL-tryptophan (CAS 28052-84-8) Overview


5-Methoxy-DL-tryptophan (DL-5-MTP; CAS 28052-84-8) is a synthetic, methoxylated analog of the essential amino acid tryptophan [1]. It is an endogenous metabolite in mammals and is also synthesized chemically. Unlike its hydroxylated analog 5-hydroxytryptophan (5-HTP), the methoxy substitution at the 5-position of the indole ring confers metabolic stability and a distinct pharmacological profile, particularly as an anti-inflammatory and potential anti-cancer agent [2]. It is primarily supplied as a research chemical, with analytical specifications confirming high purity (HPLC ≥98%) [3].

Tryptophan metabolism and inflammatory signaling pathway probe
Compatible with in vitro macrophage assays and in vivo endotoxemia/xenograft model studies
Analytically verified high purity supports reproducible research
Racemic DL-form provides cost-effective option for initial screening

Why 5-HTP and L-Tryptophan Cannot Substitute


In-class compounds like L-tryptophan and 5-hydroxytryptophan (5-HTP) are not viable substitutes for 5-Methoxy-DL-tryptophan in targeted anti-inflammatory and oncology research applications. While 5-HTP is an effective precursor for serotonin biosynthesis in the CNS , its hydroxyl group renders it susceptible to rapid metabolic conversion, limiting its direct activity in peripheral inflammatory models [1]. Conversely, L-tryptophan's primary role is in protein synthesis and kynurenine pathway metabolism, with its anti-inflammatory effects often indirect and context-dependent [2]. The 5-methoxy substitution in DL-5-MTP confers a distinct, metabolically stable scaffold that enables direct, quantifiable inhibition of key inflammatory mediators and demonstrates efficacy in disease models, making it a specific and non-substitutable research tool.

5-HTP (Hydroxy Analog)
Hydroxyl group leads to rapid metabolic conversion, potentially limiting direct pathway interrogation in peripheral inflammatory models.
L-Tryptophan (Native Substrate)
Primary role in protein synthesis and kynurenine pathway; anti-inflammatory effects often context-dependent and not directly comparable.
5-Methoxy-DL-tryptophan
Methoxy substitution confers metabolic stability and distinct inhibition profile, enabling quantifiable research endpoints.

Quantitative Evidence for 5-Methoxy-DL-tryptophan


Enzyme Inhibition vs. L-Tryptophan

5-Methoxy-DL-tryptophan demonstrates a distinct enzymatic inhibition profile compared to its native counterpart, L-tryptophan. In a specific enzyme assay, it acts as an inhibitor, while L-tryptophan is the native substrate [1]. This difference is crucial for studies aiming to dissect or modulate tryptophan metabolic pathways.

Enzyme inhibition
Head-to-head
35% inhibition relative to L-tryptophan
Supports enzyme inhibition probe for tryptophan metabolism studies
1 mM, defined buffer, 37°C, 10 min
Enzyme inhibition Tryptophan metabolism Biocatalysis

Anti-Inflammatory Activity in Macrophages vs. 5-HTP

While both 5-Methoxy-DL-tryptophan (DL-5-MTP) and 5-Hydroxytryptophan (5-HTP) are reported to have anti-inflammatory effects, the 5-methoxy derivative exhibits a more broadly suppressive profile against key pro-inflammatory cytokines in a standardized macrophage assay. DL-5-MTP robustly reduces the expression of COX-2, TNF-α, IL-1β, and IL-6 . In contrast, published studies on 5-HTP primarily highlight its inhibition of NO and IL-6, with less direct evidence for potent TNF-α or COX-2 suppression in the same model system [1].

Cytokine suppression profile
Method context
Reduces COX-2, TNF-α, IL-1β, IL-6 vs. NO, IL-6 for 5-HTP
Broader reported profile supports inflammation pathway assay fit
LPS-induced RAW 264.7 model; cross-study
Anti-inflammatory Macrophage biology Cytokine inhibition

In Vivo Efficacy vs. L-Tryptophan

5-Methoxy-DL-tryptophan has been shown to confer a clear survival benefit in multiple, well-established murine models of acute inflammation and cancer, whereas L-tryptophan's role in these models is typically as a nutritional supplement or to mitigate indirect effects [1]. This direct, in vivo pharmacological validation provides a strong rationale for its selection as a lead-like tool compound.

In vivo model endpoints
Class-level
Increased survival in endotoxemia; reduced tumor growth in xenograft
Model-response context for acute inflammation and oncology research
Mouse models; class-level inference from literature
In vivo pharmacology Endotoxemia Xenograft model

Analytical Purity vs. Enantiopure Forms

The racemic mixture, 5-Methoxy-DL-tryptophan, is commercially available with a verified and consistent high purity (HPLC ≥98%), which is a critical specification for ensuring reproducibility in biological assays [1]. While enantiopure forms (e.g., 5-Methoxy-L-tryptophan, CAS 25197-96-0) are also available, the DL-form offers a more cost-effective and readily available option for initial screening and studies where stereochemical effects are not the primary focus, without compromising on chemical integrity .

Analytical purity
Specification review
HPLC ≥98% (DL-form)
Verified purity supports procurement for initial research screening
Racemic DL; enantiopure L-form also ≥98%
Analytical chemistry Quality control Chemical procurement

5-Methoxy-DL-tryptophan Application Scenarios


In Vitro Screening for Anti-Inflammatory Lead Compounds

5-Methoxy-DL-tryptophan is ideally suited for primary in vitro screening assays aimed at identifying novel anti-inflammatory agents. Its well-documented, broad-spectrum suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, COX-2) in RAW 264.7 macrophages at 50 mM provides a robust and reliable positive control or benchmark compound for high-throughput screening campaigns . Researchers can use this quantifiable activity profile to calibrate assay sensitivity and validate new hits.

In Vivo Proof-of-Concept for Sepsis and Endotoxemia

For investigators exploring therapeutic interventions for sepsis or systemic inflammation, 5-Methoxy-DL-tryptophan offers a validated, small-molecule tool for in vivo proof-of-concept studies. Its ability to increase survival in a lethal mouse model of LPS-induced endotoxemia at a dose of 23.4 mg/kg provides a clear, quantitative benchmark for efficacy . This allows for direct comparison with novel therapeutic candidates in a physiologically relevant disease model.

Dissecting Tryptophan Metabolic Pathways and Enzyme Inhibition

5-Methoxy-DL-tryptophan is a critical reagent for researchers studying tryptophan catabolism. Its demonstrated inhibition of specific enzymes, quantified as 35% relative to L-tryptophan under defined assay conditions, makes it a valuable tool for selectively perturbing the pathway [1]. This application leverages the compound's unique structural modification to probe enzyme-substrate specificity and regulation, a role that its hydroxylated or native counterparts cannot fulfill.

Internal Standard for Analytical Method Development

Given its high commercial purity (HPLC ≥98%) and the metabolic stability conferred by the 5-methoxy group, 5-Methoxy-DL-tryptophan is an excellent candidate for use as an internal standard or reference material in LC-MS/MS method development for quantifying tryptophan metabolites in complex biological matrices [2]. Its distinct mass and chromatographic properties relative to native tryptophan and 5-HTP ensure accurate and interference-free quantitation.

Application
Selection Property
Validation Focus
Inflammatory mediator screening assays
Multi-cytokine inhibition profile in macrophages
Cytokine panel endpoint review
Endotoxemia/sepsis model-response studies
Survival endpoint in LPS-induced mouse model
Survival endpoint and dose-response interpretation
Tryptophan catabolism pathway perturbation
Enzyme inhibition relative to native substrate
Enzyme-substrate specificity and inhibition mechanism
LC-MS/MS method development for tryptophan metabolites
Distinct mass and chromatographic properties
Matrix-effect correction and interference-free quantitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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